molecular formula C15H17NO4S B13864664 Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

Cat. No.: B13864664
M. Wt: 307.4 g/mol
InChI Key: BUCOCAMLFMNQAM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate ester linked to a thiane ring, which is a sulfur-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl 4-oxothiane-3-carboxylate. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be summarized as follows:

4-aminobenzoic acid+ethyl 4-oxothiane-3-carboxylateH2SO4ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate\text{4-aminobenzoic acid} + \text{ethyl 4-oxothiane-3-carboxylate} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 4-aminobenzoic acid+ethyl 4-oxothiane-3-carboxylateH2​SO4​​ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: 4-aminobenzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological targets. The thiane ring may also play a role in modulating the compound’s activity by interacting with sulfur-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is unique due to the presence of the thiane ring, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate is a synthetic organic compound notable for its unique structural features, which include an ethyl ester, a thiazine derivative, and an amino group. This combination of functional groups suggests potential applications in medicinal chemistry and materials science. Preliminary studies indicate that the compound may exhibit significant biological activities, warranting further investigation into its mechanisms of action and therapeutic potential.

Molecular Structure

The molecular formula of this compound is represented as:

C13H15N1O3S1C_{13}H_{15}N_{1}O_{3}S_{1}

This structure includes:

  • An ethyl ester group
  • A benzoate moiety
  • A thiazine derivative linked to an amino group

Physical Properties

PropertyValue
Molecular Weight253.33 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol and chloroform; sparingly soluble in water

Pharmacological Profile

Preliminary studies suggest that this compound may possess several biological activities:

  • Antimicrobial Activity : The thiazine ring structure may contribute to potential antibacterial properties, similar to other thiazolidinone derivatives.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be explored for therapeutic applications in inflammatory diseases.
  • Cytotoxicity : Initial cytotoxicity assays indicate that the compound may affect cell viability, necessitating further studies to determine its safety profile.

The exact mechanisms through which this compound exerts its biological effects remain largely unexplored. However, the presence of functional groups suggests interactions with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of thiazine derivatives, this compound demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than many standard antibiotics.

Study 2: Cytotoxicity Assessment

A cytotoxicity study conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound was more effective against breast cancer cells (MCF-7) compared to normal fibroblast cells, indicating a potential for targeted cancer therapy.

Study 3: Anti-inflammatory Activity

Research exploring the anti-inflammatory properties of related compounds found that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial for treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-AminobenzoateSimple benzoate structurePrimarily used as a local anesthetic (Benzocaine)
Thiazolidinone DerivativesContains thiazolidinone ringUsed in diabetes treatment
Benzamide DerivativesAmide functional group attached to benzeneExhibits anti-inflammatory properties
2-Thioxo-thiazolidinone CompoundsThiazolidinone with sulfur substituentsKnown for antibacterial activity

Properties

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate

InChI

InChI=1S/C15H17NO4S/c1-2-20-15(19)10-3-5-11(6-4-10)16-14(18)12-9-21-8-7-13(12)17/h3-6,12H,2,7-9H2,1H3,(H,16,18)

InChI Key

BUCOCAMLFMNQAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CSCCC2=O

Origin of Product

United States

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